4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid derivatives in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or large batch reactors are used to ensure consistent product quality. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the sulfur atom in the thiadiazole ring to a sulfoxide or sulfone.
Reduction: : Reducing the nitro group in the phenyl ring to an amine.
Substitution: : Replacing the morpholine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as tin chloride or iron powder.
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of aniline derivatives.
Substitution: : Generation of various substituted thiadiazoles.
Scientific Research Applications
This compound has shown potential in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its antimicrobial and antifungal properties.
Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the morpholine group and the thiadiazole ring. Similar compounds include other thiadiazole derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in biological activity and pharmacological properties.
List of Similar Compounds
1,3,4-thiadiazole derivatives
2-methyl-N-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
4-methyl-N-(4-aminophenyl)-1,2,3-thiadiazole-5-carboxamide
Properties
IUPAC Name |
4-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-15(24-19-18-11)16(22)17-13-4-2-12(3-5-13)10-14(21)20-6-8-23-9-7-20/h2-5H,6-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZLMMPZCLSAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.